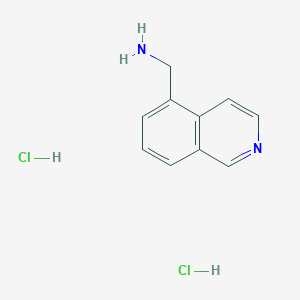

1-Isoquinolin-5-ylmethanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Isoquinolin-5-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C10H10N2·2HCl and a molecular weight of 231.12 g/mol. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and is commonly used in scientific research and various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Isoquinolin-5-ylmethanamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 5-isoquinolinol with chloroacetic acid in the presence of a strong base, followed by reduction and subsequent treatment with hydrochloric acid. The reaction conditions typically require heating and the use of a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Análisis De Reacciones Químicas

1-Isoquinolin-5-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 1-isoquinolin-5-ylmethanamine oxide.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted isoquinolines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: 1-Isoquinolin-5-ylmethanamine oxide

Reduction: 1-Isoquinolin-5-ylmethanamine

Substitution: Various substituted isoquinolines

Aplicaciones Científicas De Investigación

1-Isoquinolin-5-ylmethanamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, including anti-cancer drugs and other therapeutic agents. Additionally, it is used as a building block in organic synthesis and as a reagent in biochemical assays.

Mecanismo De Acción

The mechanism by which 1-Isoquinolin-5-ylmethanamine dihydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved vary depending on the specific use case.

Comparación Con Compuestos Similares

Isoquinoline

Quinoline

1-Isoquinolin-5-ylmethanol

1-isoquinolin-5-ylmethanamine oxide

Actividad Biológica

1-Isoquinolin-5-ylmethanamine dihydrochloride, a derivative of isoquinoline, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme modulation. This article delves into the compound's biological activity, supported by various research findings and case studies.

Overview of Biological Activity

This compound is primarily studied for its antimicrobial and anticancer properties. Research indicates that compounds in the isoquinoline class can interact with various biological targets, influencing cellular pathways related to disease processes.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in critical cellular functions. For instance, it may affect beta-galactosidase activity, which is significant in lysosomal storage diseases like GM1 gangliosidosis and Morquio syndrome type B .

- Antiproliferative Effects : Studies have demonstrated that isoquinoline derivatives can exhibit antiproliferative effects on various cancer cell lines. The compound's ability to induce cell cycle arrest and apoptosis is noteworthy .

Anticancer Activity

A study evaluated the effects of this compound on different cancer cell lines, revealing significant cytotoxicity. The results are summarized in Table 1 below:

| Cell Line | EC50 (µM) | Observations |

|---|---|---|

| U-2 OS (Osteosarcoma) | 4.5 | Moderate sensitivity |

| HCT116 (Colorectal) | 5.8 | High sensitivity |

| HBL-100 (Breast) | 9.6 | Lower sensitivity compared to others |

| SH-SY5Y (Neuroblastoma) | 4.3 | High sensitivity |

| RPE-1 (Retinal Fibroblast) | >50 | Resistant to treatment |

The compound demonstrated varying degrees of effectiveness across different cell lines, with the lowest EC50 values indicating higher potency against osteosarcoma and neuroblastoma cells .

Enzyme Interaction Studies

In a separate investigation, the compound's interaction with beta-galactosidase was analyzed. The findings suggested that it could stabilize mutated forms of this enzyme, potentially offering therapeutic benefits for conditions associated with enzyme deficiencies .

Case Studies

- GM1 Gangliosidosis : A clinical study highlighted the use of isoquinoline derivatives in increasing beta-galactosidase activity in patient-derived cells. Treatment with this compound resulted in a significant reduction of GM1 ganglioside accumulation, suggesting its potential as a therapeutic agent for this lysosomal storage disorder .

- Cancer Treatment : A cohort study on patients with advanced solid tumors evaluated the efficacy of isoquinoline derivatives, including this compound. Preliminary results indicated promising antitumor activity, warranting further clinical trials to establish dosage and long-term effects .

Propiedades

IUPAC Name |

isoquinolin-5-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;;/h1-5,7H,6,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLUZJWRTSDELB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.